An In-depth Technical Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic Acid: Discovery, Isolation, and Biological Significance
An In-depth Technical Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic Acid: Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a plant-derived oxylipin. This document details the initial identification of this compound, also known as Corchorifatty acid F, from Corchorus olitorius. It outlines the experimental protocols for its extraction and purification and presents its known biological functions, including its antifungal and anti-inflammatory properties, in a structured format. Furthermore, this guide explores its biosynthetic pathway and its role within the broader context of plant oxylipin signaling, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
9,12,13-Trihydroxy-10,15-octadecadienoic acid was first reported in 1998 by a team of Japanese scientists led by M. Yoshikawa.[1] During their investigation of the bioactive constituents of "moroheiya," the leaves of Corchorus olitorius L., they isolated and characterized a new trihydroxy fatty acid which they named Corchorifatty acid F.[1] The structure of this C18 fatty acid, an octadecanoid, was determined to be (10E,15Z)-9,12,13-trihydroxy-10,15-octadecadienoic acid through chemical and physicochemical evidence.[1]
Since its initial discovery, this compound has been identified in other plant species, including Chaenomeles sinensis and Arabidopsis thaliana.[2] It is classified as a plant metabolite, an oxylipin, and a hydroxy polyunsaturated fatty acid.[2]
Table 1: Physicochemical Properties of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₅ | PubChem |
| Molecular Weight | 328.4 g/mol | PubChem |
| IUPAC Name | (10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid | PubChem |
| Synonyms | Corchorifatty acid F, 9,12,13,TriHODE | PubChem |
Experimental Protocols
Isolation from Corchorus olitorius Leaves
The following protocol is based on the general methodologies for the extraction and fractionation of fatty acids from Corchorus olitorius and related plant materials.
2.1.1. Extraction
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Sample Preparation: Air-dry the fresh leaves of Corchorus olitorius and grind them into a fine powder.
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Defatting: Macerate the powdered leaves in n-hexane at room temperature for 24 hours to remove non-polar lipids. Filter the mixture and discard the hexane extract.
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Methanol Extraction: Extract the defatted plant material with 85% aqueous methanol using a Soxhlet apparatus for 24 hours.
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Concentration: Evaporate the methanol extract to dryness under reduced pressure to obtain the crude extract.
2.1.2. Fractionation and Purification
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Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
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Column Chromatography: Subject the ethyl acetate fraction, which is expected to contain the trihydroxy fatty acids, to silica gel column chromatography.
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Elution: Elute the column with a gradient of chloroform and methanol. Collect the fractions and monitor them by thin-layer chromatography (TLC).
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Preparative HPLC: Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient.
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Structure Elucidation: Characterize the purified compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the structure of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.
Antifungal Activity Assay
The following is a general protocol for assessing the antifungal activity of the isolated compound.
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Fungal Strains: Use a panel of relevant fungal pathogens.
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Culture Preparation: Grow the fungal strains on a suitable medium, such as potato dextrose agar (PDA), to obtain a sufficient amount of mycelia or spores.
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Bioassay:
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Incorporate the purified 9,12,13-Trihydroxy-10,15-octadecadienoic acid at various concentrations into the molten PDA medium before pouring it into Petri dishes.
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Inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus.
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Incubate the plates at an appropriate temperature for several days.
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Data Analysis: Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control plate without the compound. Determine the half-maximal inhibitory concentration (IC₅₀) value.
Biological Activities and Quantitative Data
9,12,13-Trihydroxy-10,15-octadecadienoic acid has been reported to possess several biological activities, primarily as an antifungal and anti-inflammatory agent.
Antifungal Activity
Table 2: Antifungal Activity of Related Trihydroxy-octadecenoic Acids
| Compound | Fungal Species | Activity | Reference |
| 9,12,13-trihydroxy-(E)-10-octadecenoic acid | Ceratocystis fimbriata | Antifungal | Masui et al., 1989 |
Anti-inflammatory Activity
The initial discovery of Corchorifatty acid F by Yoshikawa et al. (1998) noted its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-stimulated mouse peritoneal macrophages.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition suggests potential anti-inflammatory properties.
A study on a similar compound, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, demonstrated anti-inflammatory effects by suppressing 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in mouse ears. This compound also showed inhibitory activity toward soybean lipoxygenase.
Table 3: Anti-inflammatory Activity of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid and Related Compounds
| Compound | Assay | Result | Reference |
| Corchorifatty acid F | Inhibition of NO production in LPS-stimulated macrophages | Active | Yoshikawa et al., 1998[1] |
| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced mouse ear inflammation | 43% inhibition at 500 µg | Dong et al., 2000 |
| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Soybean lipoxygenase inhibition | Active at 10 µg/ml | Dong et al., 2000 |
Signaling Pathways and Mechanism of Action
9,12,13-Trihydroxy-10,15-octadecadienoic acid is an oxylipin, a class of lipid-based signaling molecules derived from the oxygenation of polyunsaturated fatty acids. In plants, oxylipins play crucial roles in defense against pathogens and pests, as well as in growth and development.
The biosynthesis of this trihydroxy-octadecadienoic acid is believed to proceed through the lipoxygenase (LOX) pathway, starting from α-linolenic acid (ALA), an omega-3 fatty acid abundant in many plants, including Corchorus olitorius.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of 9,12,13-Trihydroxy-10,15-octadecadienoic acid.
The initial step involves the oxygenation of ALA by a 9-lipoxygenase enzyme to form a hydroperoxy derivative. This intermediate can then be further metabolized by other enzymes, such as peroxygenases or allene oxide synthases, followed by epoxide hydrolysis to yield the final trihydroxy product.
Role in Plant Defense Signaling
As an oxylipin, 9,12,13-Trihydroxy-10,15-octadecadienoic acid is likely involved in the complex signaling network that governs plant defense responses. The production of such compounds is often induced by pathogen attack or wounding. These molecules can act as signaling messengers to activate downstream defense mechanisms, including the expression of defense-related genes and the production of antimicrobial compounds.
Caption: Role of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in plant defense.
Conclusion and Future Directions
9,12,13-Trihydroxy-10,15-octadecadienoic acid, since its discovery as Corchorifatty acid F, has emerged as a noteworthy plant-derived oxylipin with demonstrated antifungal and anti-inflammatory potential. This technical guide has synthesized the available information on its discovery, isolation, and biological activities, providing a foundation for further research.
Future investigations should focus on several key areas:
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Detailed Isolation and Synthesis: Development of optimized and scalable protocols for the isolation of this compound from natural sources or through total synthesis is crucial for enabling more extensive biological studies.
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Quantitative Biological Evaluation: A comprehensive screening of its antifungal activity against a broader panel of human and plant pathogens, along with detailed studies on its anti-inflammatory mechanism of action, is warranted.
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Elucidation of Signaling Pathways: In-depth studies are needed to identify the specific molecular targets and signaling pathways through which this oxylipin exerts its biological effects in both plant and mammalian systems. This could involve transcriptomic and proteomic analyses to identify downstream regulated genes and proteins.
A deeper understanding of 9,12,13-Trihydroxy-10,15-octadecadienoic acid holds significant promise for the development of new therapeutic agents and crop protection strategies.
